molecular formula C11H21N3NaO6P B1667066 Bialaphos Sodium Salt CAS No. 71048-99-2

Bialaphos Sodium Salt

Cat. No.: B1667066
CAS No.: 71048-99-2
M. Wt: 345.26 g/mol
InChI Key: RTWIRLHWLMNVCC-WQYNNSOESA-M
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Description

Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phosphoryl groups, making it a versatile molecule in biochemical and industrial processes.

Mechanism of Action

Bilanafos-sodium, also known as Bilanafos sodium or sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate, is a naturally occurring peptide herbicide . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Bilanafos-sodium primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

Bilanafos-sodium acts as a glutamine synthetase inhibitor . It is a protoxin that degrades to glufosinate in the plant . The degradation product, glufosinate, is structurally similar to glutamic acid, allowing it to act as a competitive inhibitor of glutamine synthetase . This inhibition disrupts the normal function of the enzyme, leading to an accumulation of ammonium ions and inhibition of photosynthesis .

Biochemical Pathways

The inhibition of glutamine synthetase by Bilanafos-sodium disrupts the nitrogen metabolism in plants . This disruption leads to the accumulation of ammonium ions, which are toxic to plants . The excess ammonium ions also inhibit photosynthesis, further disrupting the plant’s metabolism .

Pharmacokinetics

It is known that the compound is a protoxin that is metabolized to glufosinate in the plant

Result of Action

The primary result of Bilanafos-sodium’s action is the death of the plant . The accumulation of toxic ammonium ions and the inhibition of photosynthesis disrupt the plant’s metabolism, leading to the death of the plant .

Action Environment

The efficacy and stability of Bilanafos-sodium can be influenced by various environmental factors. It is known that the compound is used to control annual and perennial weeds in various environments, including vegetable fields and orchards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bialaphos Sodium Salt typically involves multiple steps, starting from basic organic molecules. The process often includes:

    Amino Acid Derivatization: The initial step involves the derivatization of amino acids to introduce the necessary functional groups.

    Coupling Reactions: The final assembly of the molecule is done through coupling reactions, often using peptide coupling reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and pH, are meticulously controlled to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols are used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in enzyme inhibition studies and protein modification.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]butanoate
  • Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]acetate

Uniqueness

Sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research and industry.

Properties

CAS No.

71048-99-2

Molecular Formula

C11H21N3NaO6P

Molecular Weight

345.26 g/mol

IUPAC Name

sodium;[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-methylphosphinate

InChI

InChI=1S/C11H22N3O6P.Na/c1-6(9(15)14-7(2)11(17)18)13-10(16)8(12)4-5-21(3,19)20;/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H,19,20);/q;+1/p-1/t6-,7-,8-;/m0./s1

InChI Key

RTWIRLHWLMNVCC-WQYNNSOESA-M

SMILES

CC(C(=O)NC(C)C(=O)[O-])NC(=O)C(CCP(=O)(C)O)N.[Na+]

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCP(=O)(C)[O-])N.[Na+]

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCP(=O)(C)[O-])N.[Na+]

Appearance

Solid powder

melting_point

160.0 °C

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XAA

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bilanafos-sodium;  MW 801;  SF 1293;  Bialaphos sodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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